molecular formula C17H21Cl3N4OS2 B11702006 2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide

2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide

Cat. No.: B11702006
M. Wt: 467.9 g/mol
InChI Key: OTRUBPKKJPADQT-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide is a complex organic compound with the molecular formula C17H21Cl3N4OS2. This compound is notable for its unique structure, which includes a benzothiophene ring, a cyano group, and multiple chlorine atoms.

Preparation Methods

The synthesis of 2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide involves several steps. The process typically starts with the preparation of the benzothiophene derivative, followed by the introduction of the cyano group and the trichloroethyl moiety. The final step involves the formation of the propanamide structure. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur in the benzothiophene ring allows for oxidation reactions, which can lead to the formation of sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The cyano group and the trichloroethyl moiety may also play roles in its biological activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other benzothiophene derivatives, 2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide is unique due to its combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C17H21Cl3N4OS2

Molecular Weight

467.9 g/mol

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C17H21Cl3N4OS2/c1-16(2,3)14(25)23-13(17(18,19)20)24-15(26)22-12-10(8-21)9-6-4-5-7-11(9)27-12/h13H,4-7H2,1-3H3,(H,23,25)(H2,22,24,26)

InChI Key

OTRUBPKKJPADQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C2=C(S1)CCCC2)C#N

Origin of Product

United States

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